molecular formula C13H12N4O3 B1678526 Pyrinuron CAS No. 53558-25-1

Pyrinuron

Cat. No.: B1678526
CAS No.: 53558-25-1
M. Wt: 272.26 g/mol
InChI Key: CLKZWXHKFXZIMA-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-N’-[(pyridin-3-yl)methyl]urea . It was formerly used as a rodenticide but its commercial distribution was voluntarily suspended in 1979. Pyrinuron is not approved by the Environmental Protection Agency for use in the United States. If ingested by humans in high doses, it may selectively destroy insulin-producing beta cells in the pancreas, causing type 1 diabetes .

Preparation Methods

Pyrinuron can be synthesized through various methods. One common synthetic route involves the reaction of 4-nitrophenyl isocyanate with 3-pyridylmethylamine under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial production methods for this compound are not well-documented due to its discontinued use as a rodenticide. the laboratory synthesis methods provide a basis for understanding its preparation.

Chemical Reactions Analysis

Pyrinuron undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various nitro and pyridine derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: this compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and organic solvents like dichloromethane. Major products formed from these reactions include amino derivatives and substituted ureas.

Scientific Research Applications

Mechanism of Action

Pyrinuron exerts its effects by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), leading to the formation of Vacor-mononucleotide (VMN). VMN activates the NADase SARM1, which results in neurodegeneration. This mechanism is responsible for the selective destruction of insulin-producing beta cells in the pancreas .

Comparison with Similar Compounds

Pyrinuron is similar to other rodenticides such as warfarin and bromadiolone. its unique mechanism of action involving the inhibition of NAMPT and activation of SARM1 sets it apart. Unlike warfarin, which acts as an anticoagulant, this compound’s primary effect is neurodegeneration through metabolic disruption .

Similar compounds include:

This compound’s distinct mechanism and discontinued use highlight its unique position among rodenticides.

Properties

IUPAC Name

1-(4-nitrophenyl)-3-(pyridin-3-ylmethyl)urea
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InChI

InChI=1S/C13H12N4O3/c18-13(15-9-10-2-1-7-14-8-10)16-11-3-5-12(6-4-11)17(19)20/h1-8H,9H2,(H2,15,16,18)
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InChI Key

CLKZWXHKFXZIMA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CN=C1)CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
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Molecular Formula

C13H12N4O3
Record name PYRIMINIL
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DSSTOX Substance ID

DTXSID1042360
Record name N-(4-Nitrophenyl)-N'-(3-pyridinylmethyl)urea
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Molecular Weight

272.26 g/mol
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Physical Description

Pyriminil is a yellow, resembling corn meal. Used as a single-dose, acute rodenticide. Not registered as a pesticide in the U.S. (EPA, 1998), Yellow or yellow-green solid; [HSDB] Light yellow flakes; [MSDSonline]
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Solubility

>40.8 [ug/mL] (The mean of the results at pH 7.4), In water, 4.81X10+2 mg/L at 25 °C /Estimated/
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Record name PYRIMINIL
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Vapor Pressure

3.39X10-9 mm Hg at 25 °C /Estimated/
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Mechanism of Action

PNU probably produces toxic effects by reducing intracellular synthesis of NAD & NADH (oxidized & reduced nicotinamide adenine dinucleotide). Extensive destruction of pancreatic beta cells appears histologically on autopsy, & marked insulinopenia in presence of normal glucagon levels suggests a specific beta cell cytotoxic effect., A possible mechanism for PNU-induced postural hypotension was reported ... /& it was/ found that baseline norepinephrine level was abnormally low & that levels remained low after induction of postural hypotension in a poisoned patient. It was suggested that PNU produced a selective sympathectomy similar to that produced by 6-hydroxydopamine., ... It /has been/ shown that pyriminil specifically inhibits the NADH:ubiquinone reductase activity of complex I in mammalian mitochondria. The activity of other respiratory enzymes of mitochonrai is unaffected at concentrations that completely inhibit the redox and energetic function of complex I. Inhibition of complex I activity quantitatively correlates with the inhibition of insulin release in insulinoma cells and pancreatic islets and is also consistent with the doses reported in cases of human poisoning. The results indicate that the toxic and diabetogenic action of pyriminil primarily derives from the inhibition of mitochondrial respiration of NAD-linked substrates in the high energy demanding pancreatic islets., It has been reported that Vacor, a rodenticide containing N-3-pyridylmethyl-N'-p-nitrophenyl urea, causes insulin-dependent diabetes mellitus. The pathomechanism of Vacor-induced diabetes mellitus has not been clarified yet. The effect of Vacor, therefore, was studied in terms of insulin release from isolated rat pancreatic islets. Vacor suppressed glucose-stimulated insulin release, but did not affect the insulin release induced by theophylline or 12-o-tetra-decanoylphorbol 13-acetate. It is suspected that the suppression of insulin release from pancreatic islets by Vacor may contribute to the pathogenesis of Vacor-induced diabetes mellitus and that this suppression might not be related to cAMP and C-kinase.
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Color/Form

Yellow, resembles cornmeal or yellow-green powder

CAS No.

53558-25-1
Record name PYRIMINIL
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Record name Urea, N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)-
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Melting Point

Decomposes at 433 °F (EPA, 1998), 223-225 °C (decomp)
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Synthesis routes and methods I

Procedure details

A solution of 415 g. of crude p-nitrophenyl isocyanate in 4.5 l. of toluene was stirred at room temperature. The mixture was filtered and 35 g. of insoluble impurity removed. The material in solution was 380 g. (2.32 mol) of purified p-nitrophenyl isocyanate. The solution was stirred under dry nitrogen, and 3-(aminomethyl)pyridine (250 g., 2.32 mol) was added dropwise. An exotherm to 40° C. was noted. The resulting thick suspension was stirred overnight and then vacuum filtered. The product was washed with hexane and dried in a vacuum oven at 60° C. overnight to give 610.7 g. melting at 220°-221.5° C. The product was a 98% yield of 1-(3-pyridylmethyl)-3-(4-nitrophenyl)urea. This product after recrystallization from 2-methoxyethanol melted with decomposition at 223°-225° C.
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Synthesis routes and methods II

Procedure details

A mixture of 5.88 g (0.03 mole) of methyl N-(4-nitrophenyl)-carbamate, 2.70 g (0.025 mole) of 3-aminomethyl-pyridine, 9.6 ml of Gemanin CS 302D (a mixture of N,N-dimethyl-C10-18 alkylamines sold by the firm Hoechst AG) and 50 ml of xylene is filled into a flask equipped with a 20 cm Vigreux column and a Dean-Stark trap, and the mixture is boiled for 2 hours. During this period 6 ml of a mixture of water, methanol and xylene accumulate in the trap. The mixture is filtered when hot, the crystalline end-product is washed twice with 5 ml of hot xylene, each, and then with a few amount of acetone and dried. 6.0 g (88.2%) of N-(4-nitrophenyl)-N'-(3-pyridylmethyl)-urea are obtained; m.p.: 223°-225° C.
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5.88 g
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2.7 g
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302D
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N,N-dimethyl-C10-18 alkylamines
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6 mL
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Synthesis routes and methods III

Procedure details

196.13 g (1 mole) of methyl N-(4-nitrophenyl)-carbamate, 108.14 g (1 mole) of 3-aminomethyl-pyridine and 106.7 g (0.5 mole) of N,N-dimethyl-n-dodecylamine are dissolved in 3 liters of xylene. The reaction mixture is refluxed, and the spures of water present are removed from the mixture together with the alcohol formed in a Dean-Stark trap. The end-product starts to separate from the mixture within 15-20 minutes from the beginning of boiling. The mixture is boiled for 4 hours, thereafter the suspension is filtered at about 100° to 110° C. The filter cake is washed twice with 100 ml of hot xylene, each, and with a small amount of acetone, and then dried in vacuo. 218.6 g (80.3%) of N-(4-nitrophenyl)-N'-(3-pyridylmethyl)-urea are obtained; m.p.: 221°-223° C.
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196.13 g
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108.14 g
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106.7 g
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3 L
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Synthesis routes and methods IV

Procedure details

4.22 g (0.02 mole) of ethyl N-(4-nitrophenyl)carbamate, 1.80 g (0.0167 mole) of 3-aminomethyl-pyridine and 3.18 g (0.0173 mole) of tributylamine are dissolved in 25 ml of dry toluene, and the mixture is boiled for 5 hours. The separated product is filtered off, washed twice with 10 ml of acetone, each, and dried. 4.33 g (85.1%) of N-(4-nitrophenyl)-N'-(3-pyridylmethyl)-urea are obtained; m.p.: 222°-224° C. (the authentic sample melts at 223°-225° C.).
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4.22 g
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1.8 g
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3.18 g
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25 mL
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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